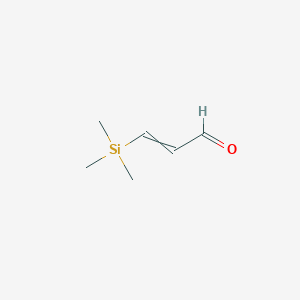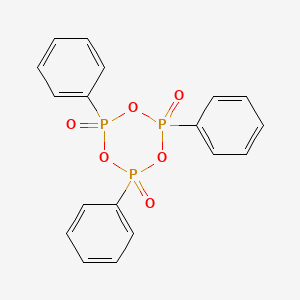
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide is a chemical compound known for its unique structure and properties It belongs to the class of cyclic phosphoric acid anhydrides and is characterized by the presence of three oxygen atoms and three phosphorus atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide typically involves the reaction of phosphorus trichloride with phenol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran or methylene chloride and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphorinane compounds .
Applications De Recherche Scientifique
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions and act as a ligand in coordination chemistry. It can also participate in phosphorylation reactions, transferring its phosphate groups to other molecules, thereby influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide: Similar in structure but with propyl groups instead of phenyl groups.
Propanephosphonic acid anhydride: Another cyclic phosphoric acid anhydride with different substituents.
Uniqueness
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triphenyl-, 2,4,6-trioxide is unique due to its specific phenyl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific reactivity patterns .
Propriétés
Numéro CAS |
57156-84-0 |
|---|---|
Formule moléculaire |
C18H15O6P3 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/C18H15O6P3/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
BAMIGUAXXACTCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)OP(=O)(OP(=O)(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


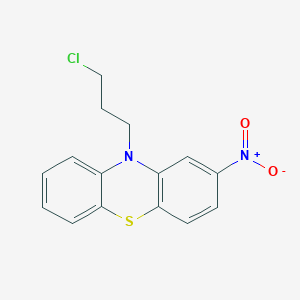
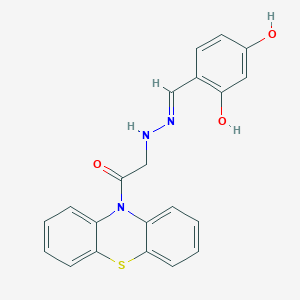
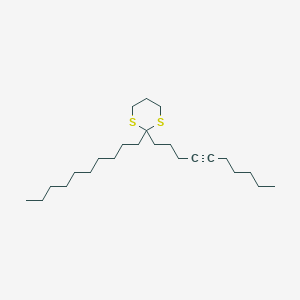
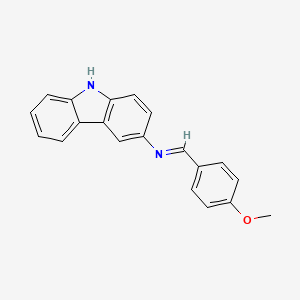
![4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14628078.png)

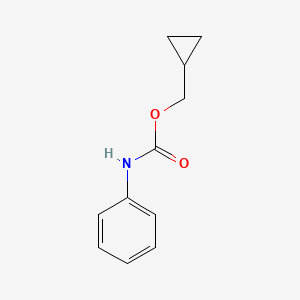
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

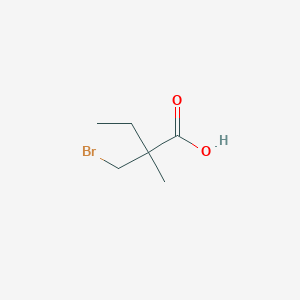

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
